![molecular formula C18H14N4O2S3 B2818930 N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-79-2](/img/structure/B2818930.png)
N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14N4O2S3 and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antibacterial Activities
Benzothiazole derivatives, including those with 1,3,4-thiadiazole moieties, have shown promising antiviral and antibacterial properties. Specifically, these compounds have demonstrated effectiveness against tobacco mosaic virus (TMV) and certain bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). Their antiviral and antibacterial activities, which outperform some existing agents, suggest potential use as molecular templates for developing new antiviral and antibacterial drugs (Tang et al., 2019).
Anti-Inflammatory Activity
Compounds with a 1,3,4-thiadiazole structure, including derivatives of benzothiazole, have shown significant anti-inflammatory activities. These compounds effectively inhibit the COX-2 enzyme, which is a key factor in inflammatory processes. Their selectivity and potency make them potential candidates for developing anti-inflammatory medications (Ertas et al., 2022).
Antioxidant Properties
Derivatives of N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have shown significant antioxidant properties. These compounds have demonstrated efficacy in scavenging free radicals and inhibiting lipid peroxidation, indicating their potential as antioxidant agents (Koppireddi et al., 2013).
Anticancer Potential
Some benzothiazole derivatives exhibit considerable anticancer activity against various cancer cell lines. Their mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells, making them promising candidates for cancer treatment (Altıntop et al., 2019).
Nematocidal Activity
Novel compounds containing 1,3,4-thiadiazole amide groups have shown effective nematocidal activities. These compounds exhibit high mortality rates against certain nematodes, suggesting their potential as lead compounds in nematicide development (Liu et al., 2022).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c1-24-12-8-6-11(7-9-12)16-21-18(27-22-16)25-10-15(23)20-17-19-13-4-2-3-5-14(13)26-17/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZSIGPHBJZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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